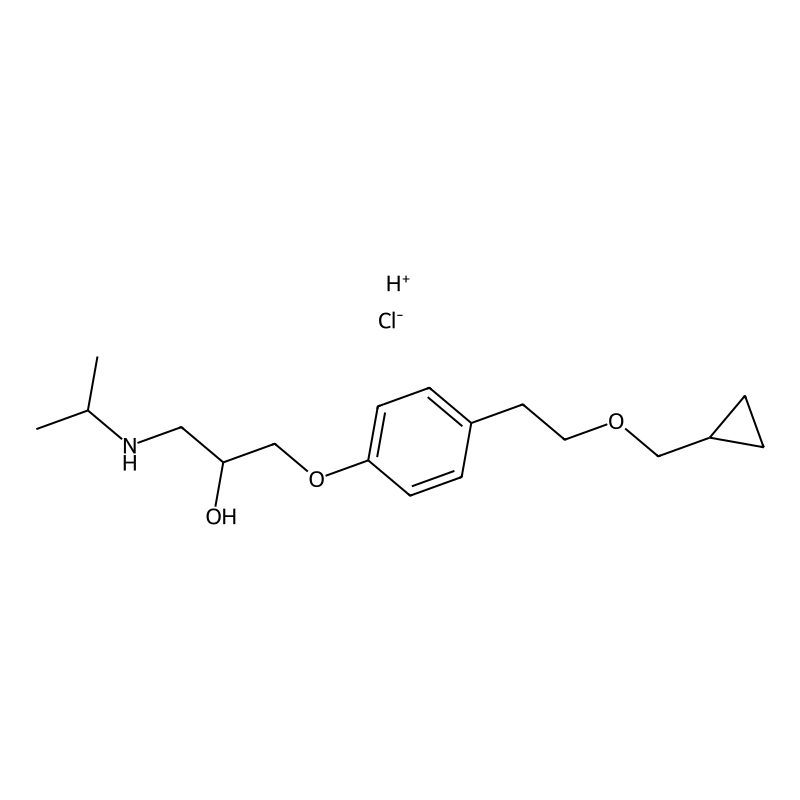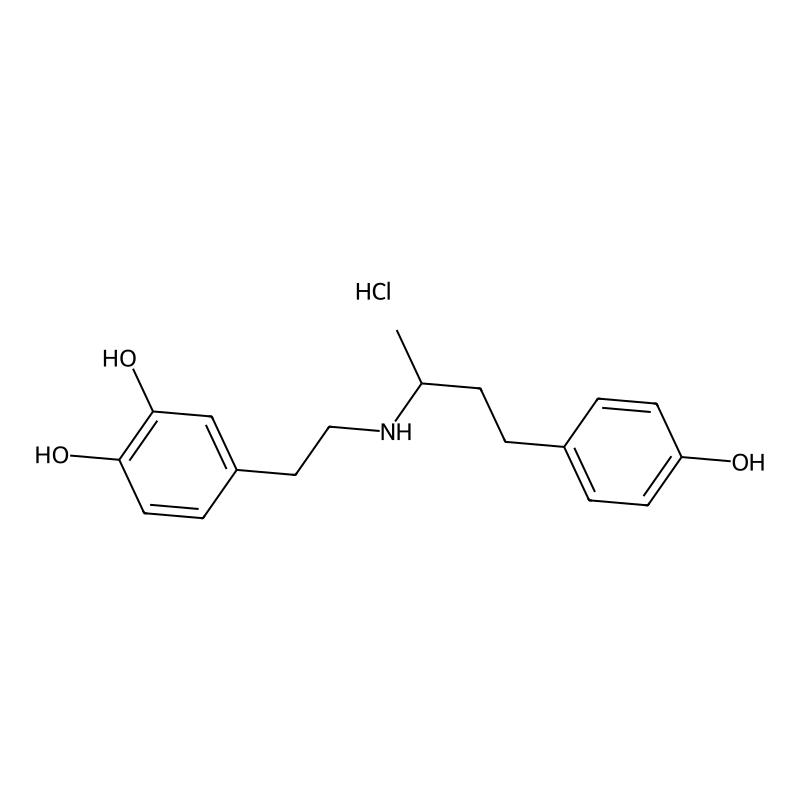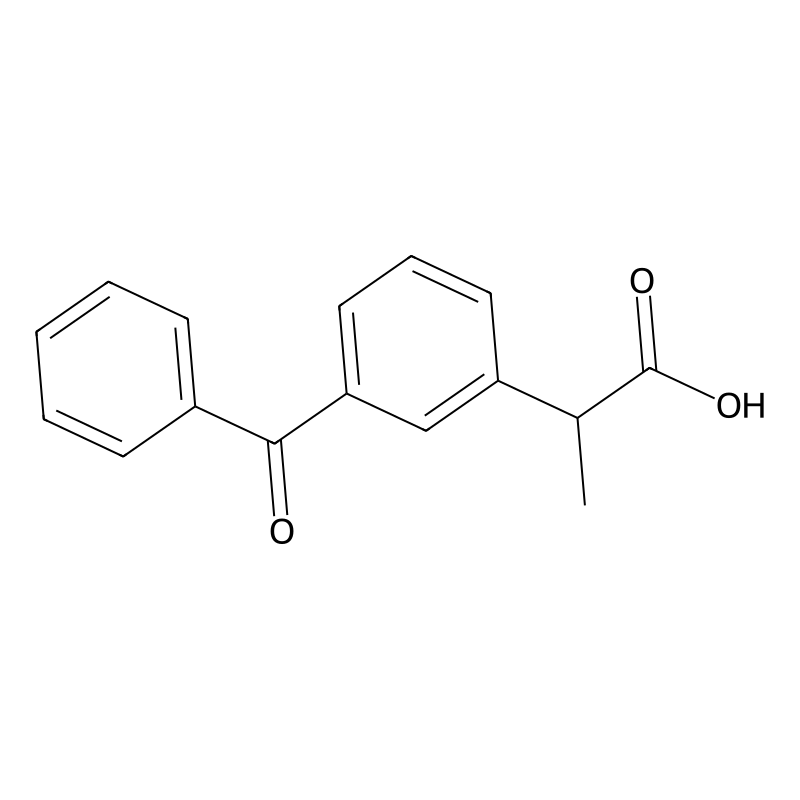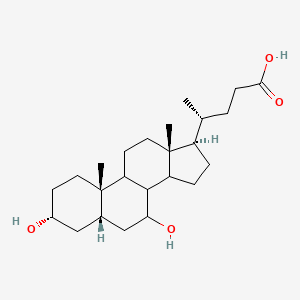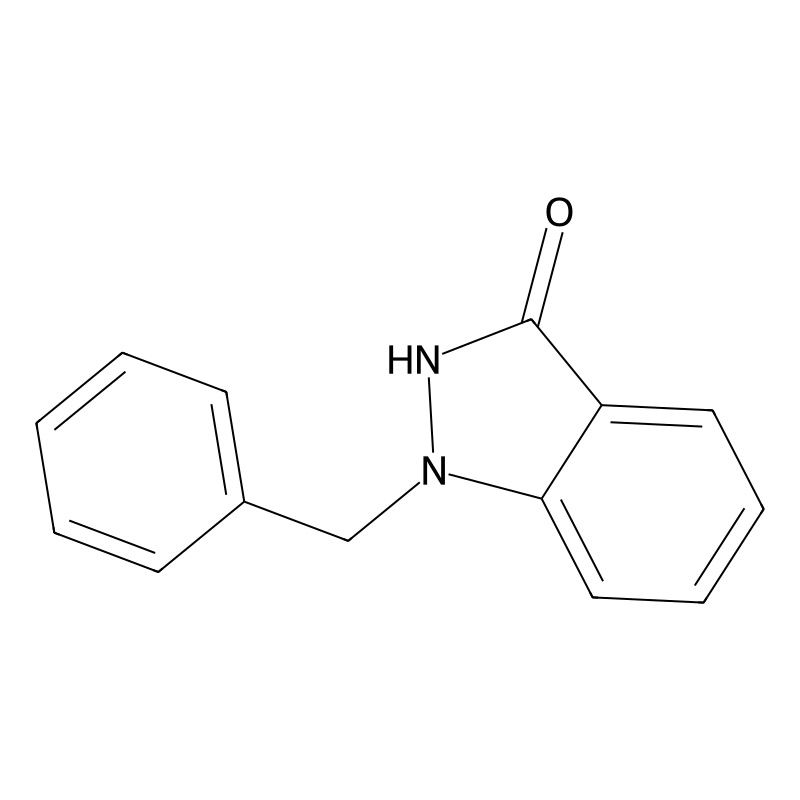Pharmacopeia & Metrological Institutes Standards
CAS No.:23239-51-2
Molecular Formula:C17H22ClNO3
Molecular Weight:323.8 g/mol
Availability:
In Stock
CAS No.:63659-19-8
Molecular Formula:C18H30ClNO3
Molecular Weight:343.9 g/mol
Availability:
In Stock
CAS No.:49745-95-1
Molecular Formula:C18H24ClNO3
Molecular Weight:337.8 g/mol
Availability:
In Stock
CAS No.:22071-15-4
Molecular Formula:C16H14O3
Molecular Weight:254.28 g/mol
Availability:
In Stock
CAS No.:128-13-2
Molecular Formula:C24H40O4
Molecular Weight:392.6 g/mol
Availability:
In Stock
CAS No.:2215-63-6
Molecular Formula:C14H12N2O
Molecular Weight:224.26 g/mol
Availability:
In Stock

